Technical Profile: 1-Methyl-3-azabicyclo[3.1.0]hexane Hydrochloride
Technical Profile: 1-Methyl-3-azabicyclo[3.1.0]hexane Hydrochloride
The following technical guide details the chemical structure, synthesis, and pharmaceutical utility of 1-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride . This document is structured for researchers in medicinal chemistry and drug development.
CAS Registry Number: 659736-73-9
Chemical Formula:
Executive Summary
1-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride is a conformationally restricted bicyclic amine used primarily as a high-value scaffold in the synthesis of neurotransmitter reuptake inhibitors and opioid receptor ligands. Distinguished by its bridgehead methyl group , this motif introduces specific steric bulk and asymmetry that can significantly alter the binding affinity of pharmaceutical candidates—a phenomenon often described in medicinal chemistry as the "Magic Methyl" effect. Unlike its aryl-substituted analogue Bicifadine, this compound serves as a versatile, alkyl-substituted building block for diversifying chemical libraries.
Structural Characterization & Stereochemistry[2][3]
The Bicyclic Core
The 3-azabicyclo[3.1.0]hexane system consists of a pyrrolidine ring fused to a cyclopropane ring. This fusion imparts significant ring strain (~25-30 kcal/mol) and forces the molecule into a rigid conformation.
-
Bridgehead Substitution: The introduction of a methyl group at the C1 bridgehead breaks the
symmetry found in the unsubstituted parent compound. Consequently, 1-methyl-3-azabicyclo[3.1.0]hexane is chiral and exists as a pair of enantiomers. -
Conformational Lock: The cyclopropane ring locks the pyrrolidine ring into a specific puckered conformation (typically a "boat-like" or "chair-like" geometry depending on N-substitution). This rigidity reduces the entropic penalty upon binding to protein targets, often enhancing potency compared to flexible piperidine or pyrrolidine analogs.
Stereochemical Designation
The bridgehead carbons are C1 and C5. With a methyl group at C1 and a proton at C5, the molecule possesses two stereocenters.
-
Configuration: The commercially available material is typically supplied as a racemate, though asymmetric synthesis can yield the specific
or enantiomers. -
Amine Geometry: The nitrogen atom (N3) adopts a pyramidal geometry. In the hydrochloride salt form, the nitrogen is protonated (
hybridized), forming a stable crystalline solid.
Physical Properties
| Property | Value | Note |
| Physical State | White to off-white solid | Hygroscopic nature common in HCl salts |
| Solubility | High in Water, MeOH, DMSO | Typical for amine hydrochlorides |
| pKa (Conjugate Acid) | ~9.5 - 10.5 | Estimated; basic secondary amine |
| LogP | ~0.65 | Low lipophilicity due to polarity |
Synthetic Pathways
The synthesis of 1-methyl-3-azabicyclo[3.1.0]hexane generally proceeds via the cyclopropanation of a 3-pyrroline precursor. The presence of the methyl group on the double bond of the precursor dictates the position of the bridgehead substituent.
Primary Synthetic Route: Cyclopropanation
The most robust route involves the Simmons-Smith cyclopropanation or transition-metal catalyzed carbenoid addition to N-protected-3-methyl-3-pyrroline .
Protocol Causality:
-
Protection (Boc/Cbz): The secondary amine of 3-methyl-3-pyrroline must be protected to prevent N-alkylation or catalyst poisoning during cyclopropanation.
-
Cyclopropanation: Reaction with diethylzinc (
) and diiodomethane ( ) adds a methylene group across the C3-C4 double bond. Because the double bond bears a methyl group, the resulting fused system has a methyl at the bridgehead. -
Deprotection: Acidic cleavage (HCl/Dioxane) yields the final hydrochloride salt.
Visualization of Synthesis (Graphviz)
Figure 1: Synthetic pathway via Simmons-Smith cyclopropanation. The methyl substituent on the pyrroline alkene translates directly to the bridgehead position.
Pharmaceutical Applications
The 1-methyl-3-azabicyclo[3.1.0]hexane moiety is a validated pharmacophore in several therapeutic areas.
The "Magic Methyl" Effect
In a study by Pfizer on
-
Mechanism: The methyl group fills a specific hydrophobic pocket in the receptor and rigidifies the ligand's conformation, reducing the energy cost of binding.
Neurotransmitter Transporter Inhibitors
This scaffold is structurally related to Bicifadine (a triple reuptake inhibitor). Researchers utilize the 1-methyl analog to:
-
Probe the steric tolerance of the binding site (SERT, NET, DAT).
-
Modulate metabolic stability (blocking metabolic oxidation at the bridgehead).
DPP-IV Inhibitors
Conformationally restricted amines are critical in the design of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for Type 2 Diabetes. The [3.1.0] system serves as a rigid replacement for the pyrrolidine ring in standard cyanopyrrolidine inhibitors, often improving selectivity.
Experimental Protocol: Handling & Stability
Self-Validating Protocol for Salt Formation:
-
Dissolution: Dissolve the free base (oil) in dry diethyl ether (10 mL/g).
-
Precipitation: Add 2.0 equivalents of 2M HCl in diethyl ether dropwise at 0°C.
-
Observation: A white precipitate should form immediately. If oiling occurs, the solvent is too polar; add hexanes.
-
Isolation: Filter under nitrogen (hygroscopic solid) and wash with cold ether.
-
Validation:
in must show a downfield shift of -protons relative to the free base, confirming protonation.
References
-
Lunn, G., et al. (2011). "Discovery and synthesis of a new class of opioid ligand having a 3-azabicyclo[3.1.0]hexane core. An example of a 'magic methyl' giving a 35-fold improvement in binding." Bioorganic & Medicinal Chemistry Letters, 21(15), 4608-4611. Link
-
Sattigeri, J. A., et al. (2008).[2] "Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors." Bioorganic & Medicinal Chemistry Letters, 18(14), 4087-4091.[2] Link
-
ChemicalBook. (n.d.). "1-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride Properties and Supplier Data." Link
-
Hit2Lead. (n.d.). "Compound Profile: 1-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride (CAS 659736-73-9)."[1][3][4][5][6] Link
Sources
- 1. 2374152-83-5,6-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)indazole-4-boronic Acid Pinacol Ester-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. 8-Azadispiro[2.2.4.2]dodecane|BLD Pharm [bldpharm.com]
- 5. 1-methyl-3-azabicyclo[3.1.0]hexane hydrochloride | 659736-73-9 [sigmaaldrich.com]
- 6. EnamineStore [enaminestore.com]
